Neohesperidin dihydrochalcone (NHDC, CAS 20702-77-6) is a high-intensity, non-caloric synthetic sweetener and flavor modifier derived from the citrus flavanone neohesperidin. For industrial procurement, NHDC offers a dual value proposition: it delivers a sweetness intensity 1500 to 1800 times greater than sucrose at threshold levels, while simultaneously acting as a highly efficient bitterness-masking agent at sub-sweetness concentrations [1]. Unlike many first-generation artificial sweeteners, NHDC exhibits exceptional thermal and hydrolytic stability, making it a critical raw material for formulations requiring rigorous processing, such as UHT pasteurization, or extended shelf-life in acidic environments [2].
Generic substitution of NHDC with conventional high-intensity sweeteners frequently fails due to stability limitations and adverse flavor profiles. For example, aspartame is highly susceptible to hydrolytic degradation at elevated temperatures or low pH, breaking down into aspartyl-phenylalanine and methanol, which results in a complete loss of sweetness in heat-treated or acidic beverages[1]. Saccharin and crude stevia extracts, while more stable, introduce metallic or licorice-like bitter aftertastes that require additional masking agents [2]. NHDC not only resists degradation across a broad pH range (pH 2–6) and high temperatures, but its intrinsic flavor-modifying properties actively neutralize the bitter notes of other formulation components, eliminating the need for complex, multi-ingredient masking systems [3].
NHDC demonstrates a sweetness multiplier of 1500–1800x relative to sucrose at threshold levels, significantly outperforming mainstream artificial sweeteners like aspartame, which is only ~200x sweeter than sucrose[1]. In practical procurement terms, achieving a target sweetness equivalent requires nearly 85-90% less mass of NHDC compared to aspartame.
| Evidence Dimension | Sweetness intensity multiplier vs. Sucrose |
| Target Compound Data | NHDC: 1500–1800x (threshold), 400-600x (practical use) |
| Comparator Or Baseline | Aspartame: ~200x; Sucrose: 1x |
| Quantified Difference | NHDC is 7.5 to 9 times more potent than aspartame by weight at threshold. |
| Conditions | Threshold sweetness detection in aqueous solution. |
Enables drastic reductions in raw material volume and formulation bulk, lowering overall supply chain and procurement costs.
NHDC maintains structural integrity and sweetness for over 12 months at room temperature in aqueous solutions at pH 2–6, and withstands elevated processing temperatures [1]. In contrast, aspartame degrades rapidly under high heat (e.g., UHT processing) or low pH, yielding methanol and losing its sweetening capacity [2].
| Evidence Dimension | Stability under low pH and elevated temperature |
| Target Compound Data | NHDC: Stable for >12 months at pH 2-6; withstands pasteurization. |
| Comparator Or Baseline | Aspartame: Rapid hydrolysis into aspartyl-phenylalanine and methanol. |
| Quantified Difference | NHDC retains 100% of its sweetening function under conditions where aspartame suffers complete functional failure. |
| Conditions | Aqueous solutions, pH 2-6, subjected to long-term storage or thermal processing. |
Critical for procurement in the beverage sector, as it allows a single sweetener to survive UHT pasteurization and acidic fruit juice environments.
Beyond sweetening, NHDC functions as a potent flavor modifier, effectively masking the bitterness of active pharmaceutical ingredients (APIs) and citrus flavonoids at concentrations as low as 10–30 ppm in antacid preparations and 1–5 ppm in general foods [1]. Standard bulk sweeteners like sucrose require massive formulation percentages (>10%) to merely overpower bitterness, often failing to mask metallic off-notes.
| Evidence Dimension | Effective concentration for bitterness masking |
| Target Compound Data | NHDC: 1–30 ppm (0.0001% - 0.003%) |
| Comparator Or Baseline | Bulk sweeteners (Sucrose): >100,000 ppm (>10%) |
| Quantified Difference | NHDC achieves taste masking at concentrations several orders of magnitude lower than traditional bulk sweeteners. |
| Conditions | Pharmaceutical antacid preparations and bitter-tasting food matrices. |
Allows pharmaceutical buyers to procure a single, low-volume excipient to neutralize API bitterness without increasing the caloric or physical bulk of the tablet or syrup.
A primary handling constraint of NHDC is its low cold-water solubility (0.4 g/L at 20 °C). However, this increases exponentially with heat, reaching 650 g/L at 80 °C [1]. Furthermore, co-solubilization with sodium saccharin (10:90 ratio) or the use of water/ethanol mixtures (50:50 v/v) can increase room-temperature solubility by up to 300 times compared to pure water [1].
| Evidence Dimension | Aqueous solubility profile |
| Target Compound Data | NHDC at 80 °C: 650 g/L |
| Comparator Or Baseline | NHDC at 20 °C: 0.4 g/L |
| Quantified Difference | Solubility increases by a factor of 1,625x when heated from 20 °C to 80 °C. |
| Conditions | Solubility in pure water at varying temperatures. |
Informs process engineers that NHDC must be incorporated during the heated phase of manufacturing or co-solubilized to prevent precipitation in aqueous workflows.
NHDC is the optimal procurement choice for fruit juices, soft drinks, and dairy alternatives where pasteurization heat and low pH (2-6) would hydrolyze and destroy aspartame[1].
Ideal for chewable tablets, antacids, and liquid antibiotics where 10-30 ppm of NHDC masks bitter APIs without adding fermentable sugars or requiring massive bulk excipient volumes [2].
Procuring NHDC to blend with saccharin or cyclamate reduces total sweetener volume, masks the metallic aftertaste of saccharin, and improves the room-temperature solubility of the blend [3].